2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid
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Overview
Description
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a t-butylcarbamoyl group and a fluorine atom. The presence of these functional groups makes it a versatile reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative. This can be achieved through the reaction of an aryl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the t-Butylcarbamoyl Group: The t-butylcarbamoyl group is introduced through a reaction with t-butyl isocyanate. This step requires the presence of a base to facilitate the nucleophilic attack on the isocyanate.
Fluorination: The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the t-butylcarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The t-butylcarbamoyl group provides steric protection, enhancing the compound’s stability and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the t-butylcarbamoyl and fluorine substituents, making it less sterically hindered and less selective.
2-Fluorophenylboronic Acid: Contains a fluorine atom but lacks the t-butylcarbamoyl group, resulting in different reactivity and stability.
t-Butylcarbamoylphenylboronic Acid: Contains the t-butylcarbamoyl group but lacks the fluorine atom, affecting its electronic properties.
Uniqueness
2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid is unique due to the combination of the t-butylcarbamoyl group and the fluorine atom, which confer enhanced stability, selectivity, and reactivity. This makes it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUIIBPMCPDQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(=O)NC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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